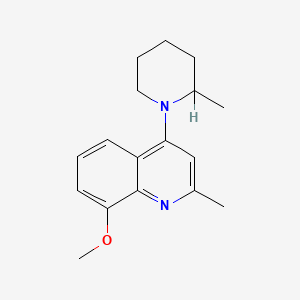

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

87602-61-7 |

|---|---|

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline |

InChI |

InChI=1S/C17H22N2O/c1-12-11-15(19-10-5-4-7-13(19)2)14-8-6-9-16(20-3)17(14)18-12/h6,8-9,11,13H,4-5,7,10H2,1-3H3 |

InChI Key |

DZGJREHUZIXVDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline typically involves:

- Construction of the quinoline core with appropriate substitution at the 8- and 2-positions.

- Introduction of the 2-methylpiperidino group at the 4-position via nucleophilic substitution or amination reactions.

Two main approaches are reported in the literature:

Nucleophilic Substitution on Quinoline N-Oxide

Another approach involves:

- Starting from quinoline N-oxide derivatives bearing methoxy and methyl groups at the 8- and 2-positions, respectively.

- Reacting the quinoline N-oxide with 2-methylpiperidine under nucleophilic substitution conditions to introduce the 2-methylpiperidino group at the 4-position.

- This method leverages the enhanced reactivity of the N-oxide intermediate to facilitate substitution.

This approach is supported by synthetic protocols for related quinoline derivatives and is adaptable for the target compound.

Alternative Synthetic Routes from Literature

- Cyclization of substituted anilines with malonic acid derivatives catalyzed by POCl3 to form quinoline cores with methoxy and methyl substitutions, followed by nucleophilic substitution at the 4-position with 2-methylpiperidine.

- Microwave-assisted nucleophilic substitution in isopropanol with acid catalysis (e.g., trifluoroacetic acid) to improve reaction rates and yields for amination at the 4-position.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The ketimine cyclization method represents a significant improvement over classical methods, reducing the number of synthetic steps and avoiding harsh reagents like POCl3 in the final substitution step.

- The use of lithium dialkylamides allows selective formation of the 4-substituted quinoline with high regioselectivity and purity.

- Nucleophilic substitution on quinoline N-oxides is a versatile method for introducing various amine substituents, including 2-methylpiperidino groups, under relatively mild conditions.

- Microwave-assisted methods have been shown to accelerate nucleophilic substitution reactions on quinoline derivatives, which could be applied to this compound to improve efficiency.

- Purification strategies typically involve silica gel chromatography and crystallization, with acid salt formation used to isolate non-crystalline products.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Quinoline derivatives, including 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline, have been studied for their antimicrobial properties. These compounds can inhibit bacterial growth by targeting DNA synthesis mechanisms. For instance, certain derivatives have shown effectiveness against resistant bacterial strains, suggesting potential use in developing new antibiotics.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| UC-112 | A375 Cell Line | 15 | |

| Compound 8a | M14/LCC6MDR1 | 18 | |

| 5-((4-Alkyl piperazin-1-yl)methyl)quinolin-8-ol | Gram-positive & Gram-negative | 20+ |

2. Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer activity by inhibiting the proliferation of various cancer cell lines. The structural attributes of this compound may enhance its efficacy against specific tumor types.

Case Study: Structure-Activity Relationship (SAR)

A recent study explored the SAR of quinoline derivatives and found that modifications to the piperidine and quinoline moieties significantly affect biological activity. For example, altering substituents on the benzyl group impacted potency against certain cancer cell lines, highlighting the therapeutic potential of this compound in oncology.

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of quinoline derivatives to biological targets. Such studies suggest that this compound may serve as a potent inhibitor for specific enzymes involved in disease progression.

Agricultural Applications

1. Plant Protection

Quinoline derivatives have been identified as effective agents for protecting cultivated plants from harmful effects caused by aggressive agricultural chemicals such as herbicides. The use of these compounds can mitigate damage to crops, enhancing agricultural productivity.

Case Study: Protective Compositions

A patent describes compositions containing quinoline derivatives that act as antidotes against herbicides, showcasing their potential in agricultural applications. These compositions have been formulated to reduce phytotoxicity and improve plant resilience under chemical stress conditions .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound may also inhibit certain enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituent positions, molecular weights, and activities are summarized below:

*Calculated based on molecular formula from .

Key Observations:

- Substituent Position and Bulk: The 4-(2-methylpiperidino) group in the target compound is bulkier than the 4-piperazinyl group in chloroquine . Bulkier substituents at the 4-position, such as diethylamino moieties, have been linked to reduced antibacterial activity due to steric hindrance .

- However, methoxy groups at the 7- or 8-position (e.g., in ) can also influence electron distribution, affecting enzyme inhibition (e.g., DHFR) .

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., ) may exhibit different pharmacokinetic profiles compared to piperazine analogs (e.g., chloroquine), as piperazine’s additional nitrogen increases basicity and solubility .

Physicochemical Properties

- However, the 4-piperidino group’s basicity may improve aqueous solubility at physiological pH .

- pKa and Protonation: Protonation of the quinoline N-1 atom (as in ) enhances bacterial DHFR selectivity. The target compound’s 2-methyl group may sterically hinder protonation, altering binding dynamics .

Biological Activity

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which may lead to cell death.

- Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes critical for cellular functions.

- Modulation of Signaling Pathways : The piperidine moiety improves solubility and bioavailability, allowing the compound to effectively modulate signaling pathways such as PI3K/AKT/mTOR, which are crucial in cancer progression.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase .

- Antimicrobial Properties : Quinoline derivatives, including this compound, have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

- Antiviral Effects : Some studies suggest that quinoline derivatives possess antiviral properties by inhibiting viral replication and entry into host cells. This is particularly relevant in the context of emerging viral infections .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Colorectal Cancer Model : In vitro studies showed that this compound significantly inhibits HCT116 and Caco-2 colorectal cancer cell lines, demonstrating a potential for development as an anticancer agent .

- Microbial Inhibition : A study evaluating various quinoline derivatives found that modifications at specific positions significantly enhanced their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Biological Activities of this compound

Q & A

Basic: What are the common synthetic routes for 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a halogenated quinoline precursor (e.g., 8-chloro-2-methylquinoline) with 2-methylpiperidine under reflux in a polar aprotic solvent like DMSO or DMF. Base catalysts (e.g., K₂CO₃) enhance nucleophilicity . Optimization includes:

- Temperature: Elevated temperatures (120–130°C) accelerate substitution but may require pressure control.

- Solvent: Polar solvents improve solubility of intermediates; methanol or ethanol balances cost and efficiency .

- Purification: Column chromatography (silica gel or alumina) with ethyl acetate/hexane gradients isolates the product .

Basic: Which analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C8, methylpiperidino at C4) via chemical shifts and splitting patterns .

- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation pathways .

- HPLC: Reverse-phase HPLC with UV detection assesses purity (>95% threshold for biological assays) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

- Systematic SAR Studies: Modify substituents (e.g., replacing methoxy with trifluoromethyl) to isolate contributions to bioactivity .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .

- Computational Modeling: Use docking simulations to compare binding affinities across derivatives and validate with experimental IC₅₀ values .

Advanced: What strategies are effective for optimizing the compound's solubility and bioavailability in preclinical studies?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride or phosphate salts to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the methoxy or methylpiperidino positions to improve membrane permeability .

- Co-solvent Systems: Use PEG-400 or cyclodextrins in formulations to stabilize the compound in physiological media .

Basic: How do structural modifications at the quinoline core influence reactivity in further functionalization?

Methodological Answer:

- Electron-Donating Groups (e.g., methoxy): Activate the quinoline ring for electrophilic substitution at C5/C7 positions .

- Steric Effects: Bulky substituents (e.g., 2-methylpiperidino) hinder reactions at adjacent positions, directing functionalization to less hindered sites .

- Heterocyclic Fusion: Pyrrolo[3,4-c]quinoline derivatives (via TOSMIC reactions) introduce fused rings for enhanced π-stacking in target binding .

Advanced: What computational and experimental approaches validate the compound's mechanism of action as a kinase inhibitor?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with kinase ATP-binding pockets to predict binding modes .

- Kinase Profiling Panels: Test inhibition against a broad panel (e.g., 100+ kinases) to identify selectivity .

- Crystallographic Studies: Co-crystallize the compound with target kinases (e.g., EGFR or CDK2) to resolve binding interactions at atomic resolution .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, especially during reflux .

- Waste Disposal: Quench reaction mixtures with water before disposing in halogenated waste containers .

Advanced: How can researchers design controlled experiments to assess the compound's photostability and metabolic degradation pathways?

Methodological Answer:

- Photostability: Expose the compound to UV-Vis light (300–800 nm) in a photoreactor and monitor degradation via LC-MS. Compare with dark controls .

- Metabolic Studies: Use liver microsomes (human/rat) to identify phase I metabolites. Combine with CYP450 inhibitors (e.g., ketoconazole) to pinpoint involved enzymes .

- Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to trace metabolic fate in vivo .

Basic: What are the key considerations for selecting appropriate solvent systems in its synthesis?

Methodological Answer:

- Polarity: Match solvent polarity to reaction type (e.g., DMSO for SNAr reactions due to high polarity) .

- Boiling Point: High-boiling solvents (e.g., toluene) enable reflux without pressure equipment .

- Byproduct Solubility: Ensure byproducts (e.g., salts) precipitate for easy filtration .

Advanced: How can multi-disciplinary approaches (e.g., chemo-informatics and structural biology) accelerate lead optimization?

Methodological Answer:

- Cheminformatics: Use QSAR models to predict ADMET properties and prioritize derivatives for synthesis .

- Cryo-EM: Resolve compound-target complexes at near-atomic resolution to guide rational design .

- High-Throughput Screening (HTS): Screen 1,000+ analogs in parallel to identify hits with improved potency/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.